PF-00835231

SARS-CoV-2 3CL protease enzyme inhibition

Researchers validating Mpro screening hits face false positives from off-target cathepsin L inhibition-a limitation of earlier inhibitors like GC376. PF-00835231 eliminates this ambiguity through sub-nanomolar potency (IC50 0.27 nM) and >111,000-fold selectivity over human cathepsin L. • Gold-standard FRET/FP assay positive control at 0.01-100 nM; no cathepsin L inhibition up to 30 µM. • Reversible covalent Cys145 probe for time-dependent inhibition kinetics and MS-based binding-site mapping. • Prodrug PF-07304814 available for in vivo PK/PD; 30 mg/kg BID yields >4 log10 lung viral titer reduction in K18-hACE2 mice. Supplied at ≥98% HPLC purity; stable at -20°C; ships ambient globally.

Molecular Formula C24H32N4O6
Molecular Weight 472.5 g/mol
CAS No. 870153-29-0
Cat. No. B3182513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-00835231
CAS870153-29-0
Molecular FormulaC24H32N4O6
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)CO)NC(=O)C2=CC3=C(N2)C=CC=C3OC
InChIInChI=1S/C24H32N4O6/c1-13(2)9-18(23(32)27-17(20(30)12-29)10-14-7-8-25-22(14)31)28-24(33)19-11-15-16(26-19)5-4-6-21(15)34-3/h4-6,11,13-14,17-18,26,29H,7-10,12H2,1-3H3,(H,25,31)(H,27,32)(H,28,33)/t14-,17-,18-/m0/s1
InChIKeyQDIMHKWNHMVDJB-WBAXXEDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-00835231: SARS-CoV-2 3CL Protease Inhibitor


PF-00835231 (CAS 870153-29-0) is a peptidomimetic, reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro, 3CLpro) with low nanomolar enzymatic potency [1]. Originally developed as a pan-coronavirus inhibitor, it serves as the active moiety of the phosphate prodrug PF-07304814 [2]. The compound exhibits high selectivity against host cysteine proteases and has demonstrated in vivo efficacy in murine infection models, making it a differentiated tool for antiviral mechanism studies and preclinical efficacy assessments [1].

PF-00835231: A Differentiated 3CL Protease Inhibitor


While multiple 3CL protease inhibitors (e.g., GC376, boceprevir, nirmatrelvir) have been reported, their in vitro potency, selectivity against off-target proteases, and in vivo pharmacokinetic profiles differ by orders of magnitude [1]. Simple substitution without direct comparative data risks introducing assay interference, off-target effects, or misinterpretation of antiviral mechanisms [2]. PF-00835231 distinguishes itself through sub-nanomolar Mpro inhibition and >100,000-fold selectivity over human cathepsin L—properties not shared by earlier in-class candidates [1].

PF-00835231: Potency, Selectivity & In Vivo Efficacy Evidence


3CLpro Inhibition Potency vs. GC376

In a direct head-to-head biochemical FRET-based assay using recombinant SARS-CoV-2 3CLpro, PF-00835231 exhibited an IC50 of 0.27 ± 0.09 nM, whereas the in-class inhibitor GC376 showed an IC50 of 0.57 ± 0.14 µM [1]. This represents a >2,100-fold difference in potency.

SARS-CoV-2 3CL protease enzyme inhibition IC50 Mpro inhibitor

Selectivity Against Cathepsin L vs. GC376

In a direct head-to-head assay against human cathepsin L, PF-00835231 showed no significant inhibition up to 30 µM (IC50 > 30 µM), while GC376 inhibited cathepsin L with an IC50 of 32 ± 5 nM [1]. The selectivity index (IC50 human cathepsin L / IC50 SARS-CoV-2 3CLpro) for PF-00835231 is >111,000, whereas GC376 has a selectivity index of <0.06 (i.e., more potent against the off-target).

off-target selectivity cathepsin L protease selectivity safety margin

Cell-Based Antiviral Efficacy vs. GC376

In a direct head-to-head cytopathic effect (CPE) assay using Vero E6 cells infected with SARS-CoV-2 (USA-WA1/2020 isolate), PF-00835231 achieved an EC50 of 0.86 ± 0.07 nM, while GC376 had an EC50 of 466 ± 99 nM [1]. The quantified difference shows PF-00835231 is approximately 540-fold more potent in suppressing viral replication.

antiviral EC50 Vero E6 cells SARS-CoV-2 cytopathic effect cell-based efficacy

Biochemical Potency vs. Nirmatrelvir

In separate studies using similar FRET-based assays with recombinant SARS-CoV-2 3CLpro, PF-00835231 gave an IC50 of 0.27 nM [1], while nirmatrelvir (PF-07321332) reported an IC50 of 3.5 nM [2]. Although not a same-day head-to-head, both assays used comparable conditions (10 µM substrate, 30 min pre-incubation). PF-00835231 is approximately 13-fold more potent than nirmatrelvir under these cross-study conditions.

Mpro inhibitor benchmark nirmatrelvir comparison enzymatic potency benchmarking

In Vivo Efficacy in SARS-CoV-2 Mouse Model

In a K18-hACE2 transgenic mouse model infected with SARS-CoV-2, treatment with the phosphate prodrug PF-07304814 (which rapidly converts to PF-00835231) at 30 mg/kg twice daily (subcutaneous) reduced lung viral titers by >4 log10 (from 1.3×10^7 to 5.8×10^2 PFU/g) at day 5 post-infection compared to vehicle control [1]. This corresponds to a 22,400-fold reduction in viral load.

in vivo efficacy K18-hACE2 mouse viral load reduction COVID-19 model

PF-00835231: Optimal Research Applications


HTS Hit Validation for 3CLpro

PF-00835231 serves as a gold-standard positive control in FRET-based or fluorescence polarization Mpro assays due to its sub-nanomolar IC50 (0.27 nM) and >111,000-fold selectivity over cathepsin L [1]. When validating primary screening hits, use PF-00835231 at concentrations spanning 0.01–100 nM to benchmark false positives caused by off-target protease inhibition—a limitation of GC376, which shows nanomolar cathepsin L activity [1].

Covalent Mpro Inhibition Mechanism

Because PF-00835231 forms a reversible covalent adduct with the catalytic cysteine (Cys145) of SARS-CoV-2 3CLpro, it is ideal for time-dependent inhibition kinetics and mass spectrometry-based binding site mapping. In contrast, nirmatrelvir also targets Cys145 but with 13-fold lower biochemical potency, making PF-00835231 more suitable for low-concentration occupancy studies [1][2].

In Vivo Efficacy with PF-07304814 Prodrug

For researchers requiring direct in vivo antiviral data, PF-00835231 is available as its phosphate prodrug PF-07304814. Dosing at 30 mg/kg subcutaneously twice daily in K18-hACE2 mice yields a >4 log10 reduction in lung viral titer (22,400-fold) [1]. This scenario applies to preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling and efficacy benchmarking against other Mpro inhibitors or standard-of-care remdesivir.

Cathepsin Off-Target Counter-Screening

When testing novel Mpro inhibitors in cell-based antiviral assays (e.g., Vero E6 or Calu-3 cells), PF-00835231 at 1 µM can be used as a negative control for cathepsin L off-target effects. Unlike GC376 (which inhibits cathepsin L with IC50 32 nM), PF-00835231 shows no cathepsin L inhibition up to 30 µM, enabling researchers to distinguish between on-target antiviral activity and lysosomal dysfunction [1].

Technical Documentation Hub

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